molecular formula C4H4O2 B12566621 3-Methoxyprop-2-ynal CAS No. 195067-10-8

3-Methoxyprop-2-ynal

Cat. No.: B12566621
CAS No.: 195067-10-8
M. Wt: 84.07 g/mol
InChI Key: FSSBWDQRLLEWPB-UHFFFAOYSA-N
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Description

3-Methoxyprop-2-ynal is an organic compound with the molecular formula C4H6O2 It is a member of the ynal family, characterized by the presence of both an alkyne and an aldehyde functional group

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyprop-2-ynal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methoxyprop-2-ynal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxyprop-2-ynal involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can form various adducts with nucleophiles, while the alkyne group can participate in cycloaddition reactions. These interactions are crucial for its applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an alkyne and an aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

195067-10-8

Molecular Formula

C4H4O2

Molecular Weight

84.07 g/mol

IUPAC Name

3-methoxyprop-2-ynal

InChI

InChI=1S/C4H4O2/c1-6-4-2-3-5/h3H,1H3

InChI Key

FSSBWDQRLLEWPB-UHFFFAOYSA-N

Canonical SMILES

COC#CC=O

Origin of Product

United States

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